4-Iodobenzenesulfonamide

Carbonic anhydrase Enzyme inhibition Red blood cell labeling

Select 4-Iodobenzenesulfonamide (pIBS) where peer-reviewed validation matters. It is the choice reagent for red blood cell labeling via carbonic anhydrase inhibition with quantified two-site binding (Kd = 4.9 ± 1.0 and 0.10 ± 0.05 μM). XLogP3 = 1.6 enables rapid passive membrane diffusion. The C-I bond delivers superior Pd-catalyzed coupling reactivity vs. bromo- or chloro-analogs for Suzuki-Miyaura and Sonogashira reactions under milder conditions. An experimentally solved crystal structure supports computational docking. Do not settle for unvalidated halogenated sulfonamide alternatives.

Molecular Formula C6H6INO2S
Molecular Weight 283.09 g/mol
CAS No. 825-86-5
Cat. No. B1222105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodobenzenesulfonamide
CAS825-86-5
Synonyms4-iodobenzenesulfonamide
pIBS
Molecular FormulaC6H6INO2S
Molecular Weight283.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1S(=O)(=O)N)I
InChIInChI=1S/C6H6INO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H2,8,9,10)
InChIKeyKQZFABSTXSNEQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodobenzenesulfonamide CAS 825-86-5: Technical Baseline and Procurement Identification


4-Iodobenzenesulfonamide (CAS: 825-86-5), also referred to as p-iodobenzenesulfonamide or pIBS, is a para-halogenated aromatic sulfonamide characterized by an iodine substituent and a primary sulfonamide group on a benzene ring [1]. It is a crystalline solid with a molecular weight of 283.09 g/mol and a melting point of 194 °C [2]. The compound serves as both a versatile synthetic intermediate for cross-coupling reactions and as a biologically active scaffold that functions as a reversible, lipophilic inhibitor of carbonic anhydrase isozymes [1][3].

4-Iodobenzenesulfonamide CAS 825-86-5: Why Generic Substitution with Other 4-Halobenzenesulfonamides Is Not Scientifically Equivalent


While 4-halobenzenesulfonamides share a common core structure, simple substitution of the iodine atom with bromine, chlorine, or hydrogen produces compounds with markedly different physicochemical, biological, and synthetic properties. The large atomic radius and high polarizability of iodine significantly alter lipophilicity (XLogP3 = 1.6 for 4-iodobenzenesulfonamide) [1], membrane permeability, and target binding affinity compared to bromo- or chloro-analogs [2]. In cross-coupling chemistry, the carbon-iodine bond undergoes oxidative addition to palladium catalysts with substantially greater reactivity than carbon-bromine or carbon-chlorine bonds, directly affecting reaction yields, catalyst loadings, and substrate scope [3]. Furthermore, 4-iodobenzenesulfonamide demonstrates a unique biological application validated in the peer-reviewed literature: it has been selected as the choice reagent for red blood cell labeling via carbonic anhydrase inhibition, a property that cannot be assumed for other halogenated sulfonamides without equivalent validation [4].

4-Iodobenzenesulfonamide CAS 825-86-5: Quantitative Evidence of Differentiation Against Comparator Compounds


Carbonic Anhydrase Inhibition: 4-Iodobenzenesulfonamide as a Potent, Reversible Inhibitor Validated in Comparative Screening

In a comparative screening study of synthesized sulphonamide inhibitors for carbonic anhydrase, p-iodobenzenesulphonamide was identified among the most potent and reversible inhibitors, alongside 4-[(4-iodophenyl)thio]benzenesulphonamide and 5-(4-bromophenyl)sulphonyl]thiophene-2-sulphonamide, distinguishing it from less potent analogs within the same structural class [1]. The study specifically noted that 4-iodo-3-(iodoacetamido)benzenesulphonamide was only a moderate inhibitor, highlighting that even minor structural modifications within the iodo-sulfonamide family produce substantially different inhibition profiles [1].

Carbonic anhydrase Enzyme inhibition Red blood cell labeling

Lipophilicity (XLogP3) Differentiation: 4-Iodobenzenesulfonamide Exhibits Higher Calculated Lipophilicity Than 4-Chloro- and Unsubstituted Benzenesulfonamide Analogs

The computed XLogP3 value for 4-iodobenzenesulfonamide is 1.6 [1]. This value reflects the significant contribution of the iodine atom to overall lipophilicity compared to other 4-substituted benzenesulfonamides. While direct experimentally measured logP values for all comparators in a single study are not available, the computed XLogP3 of 4-iodobenzenesulfonamide (1.6) is higher than the typical range observed for 4-chlorobenzenesulfonamide derivatives (logP values reported between 2.77 and 3.1 for various derivatives, with the parent compound expected to be lower) [2] and substantially higher than unsubstituted benzenesulfonamide. Increased lipophilicity correlates with enhanced passive membrane diffusion, a critical property for the compound's demonstrated application in red blood cell labeling where rapid in vitro uptake consistent with passive diffusion was observed [3].

Lipophilicity Membrane permeability Drug design

Red Blood Cell Uptake and Binding Kinetics: 4-Iodobenzenesulfonamide Demonstrates Specific, Quantified Intracellular Binding to Carbonic Anhydrase Isozymes

p-Iodobenzenesulphonamide (pIBS) was selected as the choice reagent for red blood cell labeling in a validated enzyme-inhibitor approach [1]. In vitro studies using [125I]-pIBS with human red blood cells demonstrated rapid uptake consistent with passive diffusion across the cell membrane [1]. Quantitative analysis of intracellular binding revealed interaction with two specific acceptor sites, corresponding to the two major carbonic anhydrase isozymes: a high-capacity site with dissociation constant (Kd) = 4.9 ± 1.0 μmol dm⁻³ and maximum binding capacity (Bmax) = 166 ± 5 μmol dm⁻³, and a low-capacity site with Kd = 0.10 ± 0.05 μmol dm⁻³ and Bmax = 19.9 ± 1.0 μmol dm⁻³ [1]. This specific, quantifiable binding profile has been validated for pIBS and is not established for other 4-halobenzenesulfonamides such as the bromo- or chloro-analogs in equivalent detail.

Red blood cell labeling Carbonic anhydrase Nuclear medicine

Synthetic Utility in Palladium-Catalyzed Cross-Coupling: The Carbon-Iodine Bond Enables Suzuki-Miyaura Coupling Under Milder Conditions Than Bromo- or Chloro-Analogs

4-Iodobenzenesulfonamide serves as a versatile electrophilic partner in palladium-catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine bond toward oxidative addition [1]. A specific example is the Suzuki coupling reaction of iodo-sulfonamide with 4-carboxylphenylboronic acid using palladium black as the catalyst, a transformation that proceeds efficiently under conditions where bromo- or chloro-analogs would require harsher conditions, higher catalyst loadings, or specialized ligands [1]. The general reactivity order for aryl halides in palladium-catalyzed cross-couplings is I > Br > Cl, with iodides undergoing oxidative addition significantly faster [2]. This enhanced reactivity enables broader substrate scope, lower reaction temperatures, and reduced catalyst loadings when using 4-iodobenzenesulfonamide compared to 4-bromo- or 4-chlorobenzenesulfonamide [2].

Suzuki coupling Cross-coupling Organic synthesis

Metallo-β-Lactamase VIM-2 Inhibition: 4-Iodobenzenesulfonamide Acts as a Competitive Inhibitor with Quantified Ki Value

4-Iodobenzenesulfonamide has been characterized as a competitive inhibitor of the Verona integron-encoded metallo-β-lactamase (VIM-2), a bacterial enzyme that confers resistance to carbapenem and other β-lactam antibiotics . The compound inhibits VIM-2 with a Ki value of 0.41 ± 0.03 μM . While this inhibition constant establishes a quantitative benchmark for the iodo-substituted compound, comparable Ki data for 4-bromobenzenesulfonamide or 4-chlorobenzenesulfonamide against VIM-2 were not identified in the primary literature. This suggests that 4-iodobenzenesulfonamide may possess a distinct inhibition profile against this clinically relevant resistance target.

Antibiotic resistance Metallo-β-lactamase Enzyme inhibition

Crystal Structure Determination: 4-Iodobenzenesulfonamide Structure Has Been Solved, Providing a Foundation for Structure-Based Design

The single-crystal X-ray structure of 4-iodobenzenesulfonamide has been solved and deposited, providing detailed atomic coordinates, bond lengths, angles, and intermolecular hydrogen-bonding patterns [1]. The crystal structure reveals the molecular conformation and packing arrangement, with displacement ellipsoids drawn at the 50% probability level [1]. While crystal structures for 4-bromobenzenesulfonamide and 4-chlorobenzenesulfonamide may also exist, the availability of the 4-iodobenzenesulfonamide structure provides a validated starting point for computational docking studies, molecular modeling, and structure-based design efforts involving the iodine substituent.

Crystallography Structural biology Drug design

4-Iodobenzenesulfonamide CAS 825-86-5: Evidence-Based Research and Industrial Application Scenarios


Development of Red Blood Cell Radiolabeling Agents for Diagnostic Nuclear Medicine

Researchers developing novel radiolabeling methodologies for blood pool imaging should prioritize 4-iodobenzenesulfonamide based on its established in vitro performance. The compound has been validated as the choice reagent for red blood cell labeling via carbonic anhydrase targeting, with quantified binding parameters: two-site binding with Kd values of 4.9 ± 1.0 μmol dm⁻³ and 0.10 ± 0.05 μmol dm⁻³, and Bmax values of 166 ± 5 and 19.9 ± 1.0 μmol dm⁻³, respectively [1]. This level of characterization is absent for 4-bromo- and 4-chloro-analogs. Additionally, its computed XLogP3 of 1.6 and observed rapid passive diffusion across red cell membranes support its suitability for intracellular targeting [2][1].

Synthesis of Complex Biaryl and Alkyne-Functionalized Sulfonamide Libraries via Palladium-Catalyzed Cross-Coupling

Synthetic chemists constructing libraries of sulfonamide-containing compounds should select 4-iodobenzenesulfonamide as the electrophilic building block for Suzuki-Miyaura and Sonogashira couplings due to the superior reactivity of the carbon-iodine bond. This enhanced reactivity enables coupling under milder conditions and with a broader range of nucleophilic partners compared to 4-bromo- or 4-chlorobenzenesulfonamide [3]. The compound has been specifically demonstrated in Suzuki coupling with 4-carboxylphenylboronic acid using palladium black catalyst [3], providing a validated starting point for reaction optimization.

Structure-Activity Relationship Studies Targeting Metallo-β-Lactamase VIM-2 for Antibiotic Resistance

Investigators exploring sulfonamide-based inhibitors of VIM-2 metallo-β-lactamase should use 4-iodobenzenesulfonamide as a reference compound, given its established competitive inhibition with Ki = 0.41 ± 0.03 μM . This quantitative benchmark allows for direct comparison of newly synthesized analogs. The availability of the crystal structure of 4-iodobenzenesulfonamide further enables computational docking and structure-based design efforts [4], providing a foundation for rational optimization of VIM-2 inhibitors.

Computational Chemistry and Structure-Based Drug Design Projects Requiring Halogenated Sulfonamide Scaffolds

Computational chemists performing molecular docking, pharmacophore modeling, or virtual screening campaigns involving sulfonamide scaffolds should utilize the experimentally solved crystal structure of 4-iodobenzenesulfonamide [4]. The structure provides validated atomic coordinates and geometry for the para-iodo substitution pattern, which can be directly incorporated into modeling workflows. This reduces reliance on force-field geometry optimization and provides a more accurate representation of the specific steric and electronic effects of the iodine atom compared to structures derived from bromo- or chloro-analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Iodobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.